N-(4-Iodophenyl)acetamide

Catalog No.
S560086
CAS No.
622-50-4
M.F
C8H8INO
M. Wt
261.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Iodophenyl)acetamide

CAS Number

622-50-4

Product Name

N-(4-Iodophenyl)acetamide

IUPAC Name

N-(4-iodophenyl)acetamide

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

InChI

InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

SIULLDWIXYYVCU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)I

Synonyms

4-iodoacetanilide, p-iodoacetanilide, para-iodoacetanilide

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)I

The exact mass of the compound N-(4-Iodophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2161. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Iodophenyl)acetamide (CAS 622-50-4), widely known as 4-iodoacetanilide, is a highly reactive, amine-protected aryl halide utilized extensively as a premium building block in advanced organic synthesis. Featuring a highly polarizable carbon-iodine bond at the para position, it serves as a highly effective electrophile for palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Heck, and Ullmann-type transformations. The presence of the acetyl group masks the nucleophilic character of the primary amine, preventing unwanted side reactions such as N-arylation or catalyst poisoning, while simultaneously modulating the electronic properties of the aromatic ring. This dual functionality makes it an indispensable precursor for the procurement of complex pharmaceuticals, agrochemicals, and functional materials where precise, high-yield para-functionalization is required [1].

Substituting N-(4-Iodophenyl)acetamide with cheaper analogs like 4-bromoacetanilide or unprotected 4-iodoaniline frequently leads to process failures or severe yield reductions. While 4-bromoacetanilide shares the same structural framework, the stronger carbon-bromine bond demands significantly higher activation energies, often requiring elevated temperatures (e.g., >80 °C) or specialized ligand systems to achieve comparable cross-coupling conversions. Conversely, attempting to use 4-iodoaniline to save a deprotection step introduces a reactive primary amine into the system. This free amine actively competes with the target coupling site, leading to quantitative side reactions—such as immediate N-acetylation when exposed to thioacetate reagents—or causing catalyst deactivation via strong metal coordination. Consequently, procurement of the pre-protected iodo-variant is strictly necessary to ensure chemoselectivity and high throughput under mild conditions[1].

Prevention of Competitive N-Acetylation in C-S Cross-Coupling

In copper-catalyzed C-S bond formation using potassium thioacetate, the choice between an unprotected and protected aniline is critical. When 4-iodoaniline is subjected to CuI/1,10-phenanthroline catalysis with thioacetate, the reaction yields 100% N-acetylation, forming 4-iodoacetanilide as the sole product rather than the desired cross-coupled thioether. By procuring 4-iodoacetanilide as the starting material, the amine is pre-protected, allowing the cross-coupling to proceed smoothly at the carbon-iodine bond to yield the corresponding thioacetate derivative [1].

Evidence DimensionReaction pathway chemoselectivity
Target Compound DataUndergoes successful C-S cross-coupling at the C-I bond
Comparator Or Baseline4-Iodoaniline (yields 100% unwanted N-acetylation instead of C-S coupling)
Quantified DifferenceComplete shift from 0% coupling (unprotected) to successful coupling (protected)
ConditionsCuI (10 mol%), 1,10-phenanthroline, potassium thioacetate, toluene

Procuring the pre-protected acetanilide is mandatory for thioacetate-based couplings, as the free amine in generic iodoaniline completely derails the reaction.

Enhanced Reactivity in Mild, Room-Temperature Suzuki-Miyaura Couplings

Aryl iodides exhibit significantly lower activation barriers in oxidative addition compared to aryl bromides. In heterogeneous palladium-catalyzed Suzuki-Miyaura couplings, 4-iodoacetanilide achieves a 99% yield when reacted with phenylboronic acid at 25 °C within 3 hours. In contrast, achieving similar conversions with bromobenzene derivatives typically requires heating the reaction mixture to 80 °C. This reactivity differential makes the iodo-variant highly preferable for energy-efficient, mild-condition scaling [1].

Evidence DimensionCross-coupling yield at 25 °C
Target Compound Data99% yield at 25 °C (3 hours)
Comparator Or BaselineAryl bromides (require 80 °C for comparable conversion)
Quantified DifferenceEnables near-quantitative yield at ambient temperature (ΔT = -55 °C)
ConditionsPd-nanoparticle immobilized porous polymer (TPU-Pd), ethanol, 25 °C

Allows manufacturers to run cross-coupling reactions at room temperature, preserving thermally sensitive functional groups and reducing energy overhead.

Enhanced Solid-State Stability and High Melting Point via Molecular Symmetry

The substitution pattern of halogenated acetanilides profoundly impacts their solid-state properties. N-(4-Iodophenyl)acetamide exhibits a melting point of 184–185 °C, which is substantially higher than its positional isomers, such as 3-iodoacetanilide (119 °C). This elevation is driven by the molecule's plane of symmetry, which facilitates highly ordered π-π stacking during crystallization. This high melting point translates to excellent thermal stability during storage and easier purification via recrystallization [1].

Evidence DimensionMelting point (thermal stability)
Target Compound Data184–185 °C
Comparator Or Baseline3-Iodoacetanilide (119 °C)
Quantified Difference+65 °C higher melting point due to para-symmetry packing
ConditionsStandard atmospheric pressure

A significantly higher melting point simplifies industrial handling, prevents degradation during warm storage, and enables highly efficient recrystallization workflows.

High Reactivity for Transition-Metal Catalyzed Cyanation

In the synthesis of aromatic nitriles via copper-catalyzed cyanation, the leaving group's identity dictates the reaction's success and required conditions. N-(4-Iodophenyl)acetamide is significantly more reactive than its brominated or chlorinated counterparts. This reactivity differential is so pronounced that aryl iodides can undergo preferential cyanation even in the presence of other halogens, avoiding the harsh temperatures (>150 °C) that are typically required to force the conversion of aryl bromides [1].

Evidence DimensionRelative cyanation reactivity
Target Compound DataHighly reactive, allowing milder cyanation conditions
Comparator Or BaselineAryl bromides/chlorides (require >150 °C and suffer from complex Cu-byproduct isolation)
Quantified DifferenceEnables preferential, lower-temperature cyanation over Br/Cl analogs
ConditionsCopper-catalyzed cyanation (e.g., CuCN)

Procuring the iodo-derivative allows manufacturers to synthesize valuable nitrile intermediates under milder conditions, reducing energy costs and simplifying downstream product isolation.

Room-Temperature Suzuki-Miyaura Couplings

Because N-(4-Iodophenyl)acetamide offers an exceptionally reactive C-I bond, it is the ideal starting material for synthesizing complex para-substituted anilines under mild conditions. It enables high-yield Suzuki or Heck couplings at 25 °C, preserving thermally sensitive functional groups that would otherwise degrade at the 80 °C temperatures required for brominated analogs [1].

Synthesis of Aryl Thioethers via Copper Catalysis

In the development of sulfur-containing heterocycles and aryl sulfides, N-(4-Iodophenyl)acetamide is strictly required over unprotected iodoanilines. Its use prevents the competitive N-acetylation that occurs when reacting unprotected amines with thioacetate reagents, ensuring that the copper-catalyzed C-S bond formation proceeds quantitatively at the para position [2].

Mild-Condition Cyanation for Nitrile Building Blocks

For the production of 4-acetamidobenzonitrile derivatives, the high reactivity of the iodo-substituent allows for transition-metal catalyzed cyanation under significantly milder conditions than those required for 4-bromoacetanilide. This reduces the need for harsh temperatures and minimizes the formation of complex, hard-to-isolate copper byproducts [3].

High-Purity Solid-State Formulation and Storage

Thanks to its high melting point (184–185 °C) driven by molecular symmetry, N-(4-Iodophenyl)acetamide is highly suited for industrial workflows requiring long-term solid-state storage and bulk handling. It resists thermal degradation and caking in warm environments better than its meta- or ortho-isomers, and it can be efficiently purified via standard recrystallization techniques to meet strict pharmaceutical precursor purity standards [4].

XLogP3

2.7

LogP

2.71 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-50-4

Wikipedia

N-(4-Iodophenyl)acetamide

General Manufacturing Information

Acetamide, N-(4-iodophenyl)-: INACTIVE

Dates

Last modified: 08-15-2023
Nguyen et al. Engaging unactivated alkyl, alkenyl and aryl iodides in visible light-mediated free radical reactions. Nature Chemistry, doi: 10.1038/nchem.1452, published online 24 September 2012 http://www.nature.com/nchem

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